![molecular formula C17H18Cl2O3 B5118904 1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B5118904.png)
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological conditions.
作用機序
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551 is a selective β2-adrenergic receptor antagonist, which means that it blocks the binding of β2-adrenergic receptor agonists such as epinephrine and norepinephrine. This leads to a decrease in the activity of β2-adrenergic receptors and a reduction in the downstream signaling pathways that are activated by these receptors.
Biochemical and Physiological Effects:
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate, blood pressure, and airway smooth muscle relaxation. It has also been shown to decrease glucose uptake and lipolysis in adipose tissue. Additionally, it has been shown to decrease thermogenesis and increase insulin resistance.
実験室実験の利点と制限
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551 has several advantages for lab experiments. It is a highly selective β2-adrenergic receptor antagonist, which means that it can be used to investigate the specific role of β2-adrenergic receptors in various physiological and pathological conditions. It is also relatively easy to synthesize and has a long shelf-life.
One limitation of 1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551 is that it may have off-target effects on other receptors or signaling pathways. Additionally, it may not be suitable for use in certain experimental models or systems.
将来の方向性
There are several future directions for research involving 1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551. One area of interest is the role of β2-adrenergic receptors in the regulation of glucose and lipid metabolism. Another area of interest is the use of β2-adrenergic receptor antagonists in the treatment of obesity and related metabolic disorders. Additionally, there is a need for further investigation into the off-target effects of 1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551 and the development of more selective β2-adrenergic receptor antagonists.
合成法
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551 can be synthesized using a multi-step process starting from 2-methoxy-4-methylphenol. The first step involves the protection of the phenolic hydroxyl group using tert-butyldimethylsilyl chloride. This is followed by the alkylation of the protected phenol with 3-chloropropyl-2,4,6-trimethylphenyl ether. The resulting intermediate is then deprotected using tetrabutylammonium fluoride to yield 1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551.
科学的研究の応用
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551 is widely used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological conditions. It has been used to study the effects of β2-adrenergic receptor activation on heart rate, blood pressure, and airway smooth muscle relaxation. It has also been used to investigate the role of β2-adrenergic receptors in the regulation of glucose metabolism, lipid metabolism, and thermogenesis.
特性
IUPAC Name |
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3/c1-12-4-7-15(17(10-12)20-2)21-8-3-9-22-16-11-13(18)5-6-14(16)19/h4-7,10-11H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIORKROLTBOQPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=CC(=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5118822.png)
![2-(1-ethyl-4-piperidinyl)-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5118826.png)
![5-(4-chloro-3-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5118836.png)
![6-[5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B5118843.png)
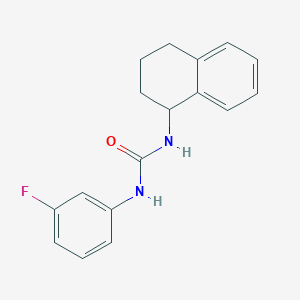
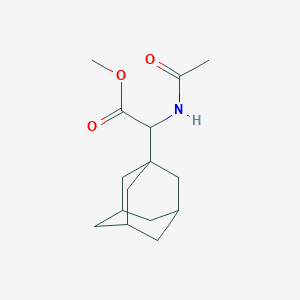
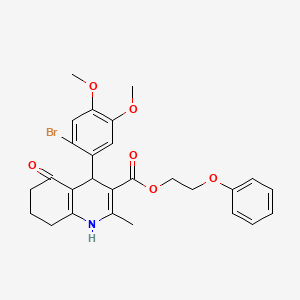
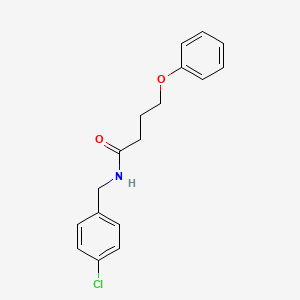
![2-chloro-N-(1-{1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5118883.png)
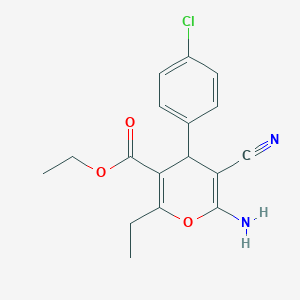

![N-(2,5-dichlorophenyl)-3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxybenzamide](/img/structure/B5118898.png)
![butyl 4-[(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B5118930.png)
